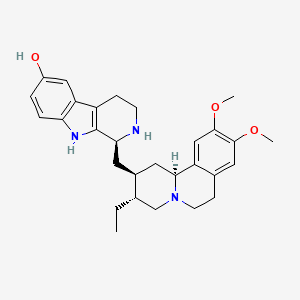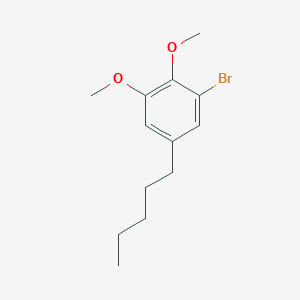
1-Bromo-2,3-dimethoxy-5-pentylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,3-dimethoxy-5-pentylbenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by a benzene ring substituted with a bromine atom, two methoxy groups, and a pentyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-2,3-dimethoxy-5-pentylbenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination of 2,3-dimethoxy-5-pentylbenzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions include maintaining a controlled temperature and ensuring the presence of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-2,3-dimethoxy-5-pentylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the methoxy groups to hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of quinones and other oxidized products.
Reduction: Formation of dehalogenated or hydroxylated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,3-dimethoxy-5-pentylbenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Bromo-2,3-dimethoxy-5-pentylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom and methoxy groups play a crucial role in determining the reactivity and selectivity of the compound in various chemical reactions. The pathways involved include the formation of reactive intermediates such as benzenonium ions, which undergo further transformations to yield the final products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-3,5-dimethoxybenzene: Similar structure but lacks the pentyl chain.
2-Bromo-1,3-dimethoxy-5-pentylbenzene: Similar structure with different substitution pattern.
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Contains additional functional groups and different substitution pattern.
Uniqueness
1-Bromo-2,3-dimethoxy-5-pentylbenzene is unique due to the presence of both methoxy groups and a pentyl chain on the benzene ring, which imparts distinct chemical and physical properties. This combination of substituents makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
5466-96-6 |
|---|---|
Molekularformel |
C13H19BrO2 |
Molekulargewicht |
287.19 g/mol |
IUPAC-Name |
1-bromo-2,3-dimethoxy-5-pentylbenzene |
InChI |
InChI=1S/C13H19BrO2/c1-4-5-6-7-10-8-11(14)13(16-3)12(9-10)15-2/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
CGQOAOGOROWSQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=C(C(=C1)Br)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


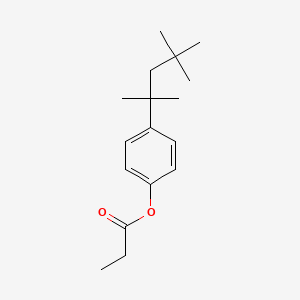

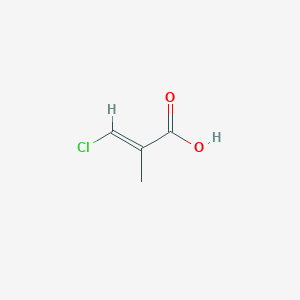
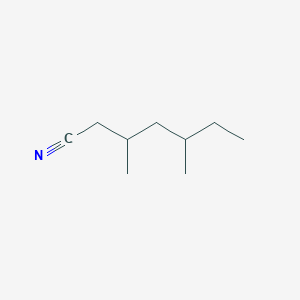
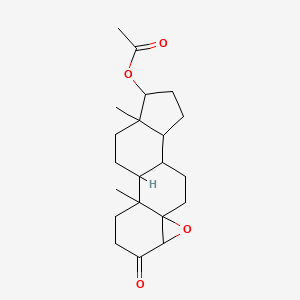

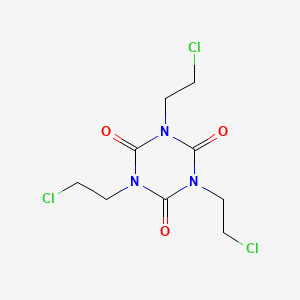
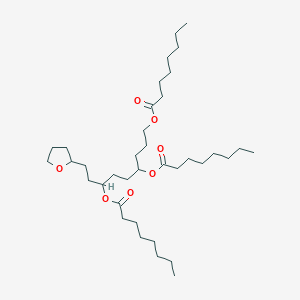
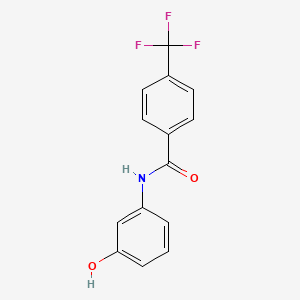

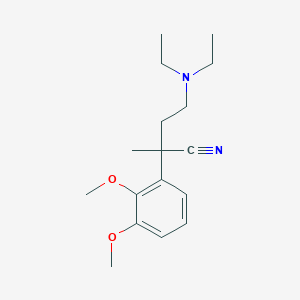

![7,9-Dimethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14733228.png)
